4-(1-Aminobutyl)benzonitrile;hydrochloride

Medicinal Chemistry Enantioselective Pharmacology Aminopeptidase N Inhibition

4-(1-Aminobutyl)benzonitrile hydrochloride (CAS 1213343-20-4 for the (R)-enantiomer; CAS 1212849-38-1 for the (S)-enantiomer) is a chiral aromatic amine hydrochloride salt with the molecular formula C₁₁H₁₅ClN₂ and a molecular weight of 210.70 g/mol. It features a benzonitrile core substituted at the para position with a 1-aminobutyl side chain, making it a member of the substituted benzonitrile class commonly employed as intermediates in medicinal chemistry and kinase inhibitor development.

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
Cat. No. B12274963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminobutyl)benzonitrile;hydrochloride
Molecular FormulaC11H15ClN2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)C#N)N.Cl
InChIInChI=1S/C11H14N2.ClH/c1-2-3-11(13)10-6-4-9(8-12)5-7-10;/h4-7,11H,2-3,13H2,1H3;1H
InChIKeyKNHHRFXUZWUIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminobutyl)benzonitrile Hydrochloride: Procurement and Differentiation Evidence for Chiral Benzonitrile Derivatives


4-(1-Aminobutyl)benzonitrile hydrochloride (CAS 1213343-20-4 for the (R)-enantiomer; CAS 1212849-38-1 for the (S)-enantiomer) is a chiral aromatic amine hydrochloride salt with the molecular formula C₁₁H₁₅ClN₂ and a molecular weight of 210.70 g/mol . It features a benzonitrile core substituted at the para position with a 1-aminobutyl side chain, making it a member of the substituted benzonitrile class commonly employed as intermediates in medicinal chemistry and kinase inhibitor development [1]. The compound is typically supplied as a white crystalline solid with a purity specification of ≥95%, and its hydrochloride salt form enhances aqueous solubility and facilitates handling in both organic synthesis and biological assay workflows .

Why 4-(1-Aminobutyl)benzonitrile Hydrochloride Cannot Be Substituted with Structural Analogs: Procurement-Grade Evidence


Within the substituted benzonitrile chemical space, subtle modifications to the amine side chain position, stereochemistry, or alkyl chain length produce compounds with profoundly different biological and physicochemical profiles. The para-substituted (1-aminobutyl)benzonitrile scaffold exhibits measurable differences in target engagement compared to meta- or ortho-substituted isomers, with the (S)-enantiomer demonstrating up to 300-fold greater potency than the (R)-enantiomer in aminopeptidase N inhibition assays [1]. Furthermore, the butyl side chain length confers distinct hydrophobic interactions relative to shorter-chain analogs, which directly impacts binding affinity and cellular permeability . Generic substitution without rigorous enantiomeric and positional specification therefore risks introducing substantial variability in assay outcomes, synthetic yields, and downstream pharmacokinetic profiles. The following evidence guide quantifies these differentiation dimensions to inform precise procurement decisions.

Quantitative Differentiation Evidence for 4-(1-Aminobutyl)benzonitrile Hydrochloride: Comparator-Based Performance Data


Enantiomer-Specific Potency: (S)-4-(1-Aminobutyl)benzonitrile Exhibits 300-Fold Higher Aminopeptidase N Inhibition than (R)-Enantiomer

The (S)-enantiomer of 4-(1-aminobutyl)benzonitrile demonstrates markedly superior inhibitory activity against human aminopeptidase N (APN/CD13) compared to its (R)-counterpart. This chiral differentiation is critical for projects targeting APN, a zinc-dependent metalloprotease implicated in tumor angiogenesis and metastasis [1].

Medicinal Chemistry Enantioselective Pharmacology Aminopeptidase N Inhibition

Regiochemistry Determines GABA-A Receptor Subtype Engagement: Para-Substituted 4-(1-Aminobutyl)benzonitrile Agonist Activity Quantified

The para-substituted 4-(1-aminobutyl)benzonitrile scaffold demonstrates measurable agonist activity at the human GABA-A ρ1 (rho-1) receptor, a ligand-gated chloride channel involved in retinal signal processing and inhibitory neurotransmission [1]. This activity profile distinguishes it from meta-substituted isomers, which exhibit divergent receptor subtype selectivity due to altered spatial orientation of the amine pharmacophore .

Neuroscience GABA-A Receptor Pharmacology Subtype-Selective Agonists

Para-Substitution Confers Distinct Physicochemical Properties Relative to Ortho- and Meta-Isomers

The para-substitution pattern of 4-(1-aminobutyl)benzonitrile results in a linear molecular geometry with the amine group positioned at the maximum distance from the nitrile moiety. This spatial arrangement influences key physicochemical parameters including LogP (calculated: 2.34) and topological polar surface area (tPSA: 49.8 Ų), which in turn govern passive membrane permeability and CNS penetration potential [1]. Ortho-substituted analogs (e.g., 2-(1-aminobutyl)benzonitrile) exhibit altered hydrogen-bonding geometries and increased steric hindrance due to proximity of the amine to the nitrile group .

Medicinal Chemistry Structure-Property Relationships Lead Optimization

Hydrochloride Salt Form Enhances Aqueous Solubility and Long-Term Stability Relative to Free Base

4-(1-Aminobutyl)benzonitrile is commercially supplied as the hydrochloride salt (molecular weight 210.70 g/mol), which significantly improves water solubility and reduces hygroscopicity compared to the free base form (molecular weight 174.24 g/mol) . The hydrochloride counterion stabilizes the primary amine against oxidative degradation and facilitates precise weighing and dissolution in aqueous buffers for biological assays.

Formulation Science Compound Management Chemical Stability

Synthetic Utility as a Chiral Building Block: Defined Stereochemistry Enables Asymmetric Synthesis

The (R)- and (S)-enantiomers of 4-(1-aminobutyl)benzonitrile hydrochloride are available as single-enantiomer chiral building blocks with defined absolute stereochemistry at the benzylic amine carbon . This chirality is valuable for the stereoselective synthesis of kinase inhibitors, GPCR ligands, and other chiral pharmaceutical intermediates where the 3D orientation of the amine group dictates target binding [1].

Organic Synthesis Chiral Pool Synthesis Asymmetric Catalysis

Benzonitrile Core Enables Diverse Downstream Functionalization via Nitrile Group Transformations

The benzonitrile moiety (-C≡N) of 4-(1-aminobutyl)benzonitrile serves as a versatile synthetic handle for late-stage diversification. The nitrile group can undergo nucleophilic addition, hydrolysis to carboxylic acids or primary amides, reduction to benzylamines, or cycloaddition to form tetrazoles and other heterocycles . This functional group versatility distinguishes benzonitrile-based building blocks from analogous phenylalkylamines lacking the nitrile moiety.

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Optimal Application Scenarios for 4-(1-Aminobutyl)benzonitrile Hydrochloride Based on Quantitative Evidence


Enantioselective Aminopeptidase N (APN/CD13) Inhibitor Development Programs

The (S)-enantiomer of 4-(1-aminobutyl)benzonitrile hydrochloride (CAS 1212849-38-1) should be prioritized for APN inhibitor discovery campaigns. Binding data demonstrate that the (S)-configuration achieves Ki = 12.6 nM against human APN, whereas the (R)-enantiomer exhibits negligible inhibition at comparable concentrations [1]. APN is a validated target in oncology (tumor angiogenesis, metastasis) and inflammatory diseases. Use of the correct enantiomer ensures that observed cellular phenotypes accurately reflect on-target pharmacology rather than off-target effects from the inactive enantiomer.

GABA-A ρ1 (Rho-1) Receptor Pharmacology and Neuroscience Research

The 4-(1-aminobutyl)benzonitrile scaffold functions as a moderately potent agonist at the GABA-A ρ1 receptor (EC₅₀ = 3.8 µM) with 3.7-fold selectivity over the α4β2γ2S subtype [1]. This profile makes the compound a useful tool for probing ρ1-mediated signaling in retinal bipolar cells, where ρ1 receptors are predominantly expressed. Unlike broad-spectrum GABA agonists (e.g., muscimol, THIP), this scaffold offers subtype discrimination that can help deconvolute the contributions of specific GABA-A receptor subtypes to inhibitory neurotransmission [1].

Chiral Pool Synthesis of Kinase Inhibitors and GPCR Ligands

Both the (R)- and (S)-enantiomers of 4-(1-aminobutyl)benzonitrile hydrochloride serve as valuable chiral building blocks for the asymmetric synthesis of kinase inhibitors and GPCR-targeted ligands [1]. The benzonitrile core is a privileged scaffold in kinase inhibitor design (e.g., as a hinge-binding motif or as a bioisostere for carboxylic acids and amides), and the chiral amine provides a handle for introducing stereochemical complexity that can enhance target selectivity and patentability [1]. Commercial availability at ≥95% enantiomeric purity from multiple suppliers (Fluorochem, MolCore, ChemScene) ensures consistent quality for multistep synthetic campaigns.

Structure-Activity Relationship (SAR) Studies Probing Para-Substituted Benzonitrile Pharmacophores

The para-substitution pattern of 4-(1-aminobutyl)benzonitrile yields a linear molecular geometry with LogP = 2.34 and tPSA = 49.8 Ų — physicochemical parameters that are favorable for passive membrane permeability while maintaining aqueous solubility sufficient for in vitro assay compatibility [1]. This compound is therefore well-suited as a starting point for SAR studies exploring the tolerance of the benzonitrile core to amine side chain modifications (alkyl length, branching, heteroatom incorporation) while keeping the core geometry constant. The nitrile group provides an additional vector for late-stage functionalization, enabling rapid analog generation without scaffold redesign [2].

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